ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzylidene group, and an ethyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the benzylidene and ethyl ester groups. Common reagents used in the synthesis include 4-methylbenzyl alcohol, benzaldehyde, and ethyl chloroformate. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of both benzylidene and thiophene moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-15-11-20(3)12-16-23)17-22-7-5-6-8-24(22)34-18-21-13-9-19(2)10-14-21/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMPKCKVCLADA-LGSKZASQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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